molecular formula C12H16N2O4 B14648335 N,N-diethyl-2-(4-nitrophenoxy)acetamide CAS No. 50508-32-2

N,N-diethyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B14648335
CAS No.: 50508-32-2
M. Wt: 252.27 g/mol
InChI Key: XUBQMWDJQRVHLD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-nitrophenoxy)acetamide: is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with diethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of N,N-diethyl-2-(4-aminophenoxy)acetamide.

    Reduction: Formation of N,N-diethyl-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2-(4-nitrophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(aminocarbonyl)-2-(4-nitrophenoxy)acetamide

Comparison: N,N-diethyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the diethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

CAS No.

50508-32-2

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N,N-diethyl-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)9-18-11-7-5-10(6-8-11)14(16)17/h5-8H,3-4,9H2,1-2H3

InChI Key

XUBQMWDJQRVHLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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